

A Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (E)-3-(6-Aminopyridin-3-yl)acrylic acid

Cat. No.: B177998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **(E)-3-(6-aminopyridin-3-yl)acrylic acid**, a molecule of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a derivative of acrylic acid containing a 6-aminopyridine moiety. Its formal IUPAC name is (2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid. The presence of both an amino group and a carboxylic acid group makes it an interesting building block for the synthesis of more complex molecules, including polymers and pharmaceutical agents.

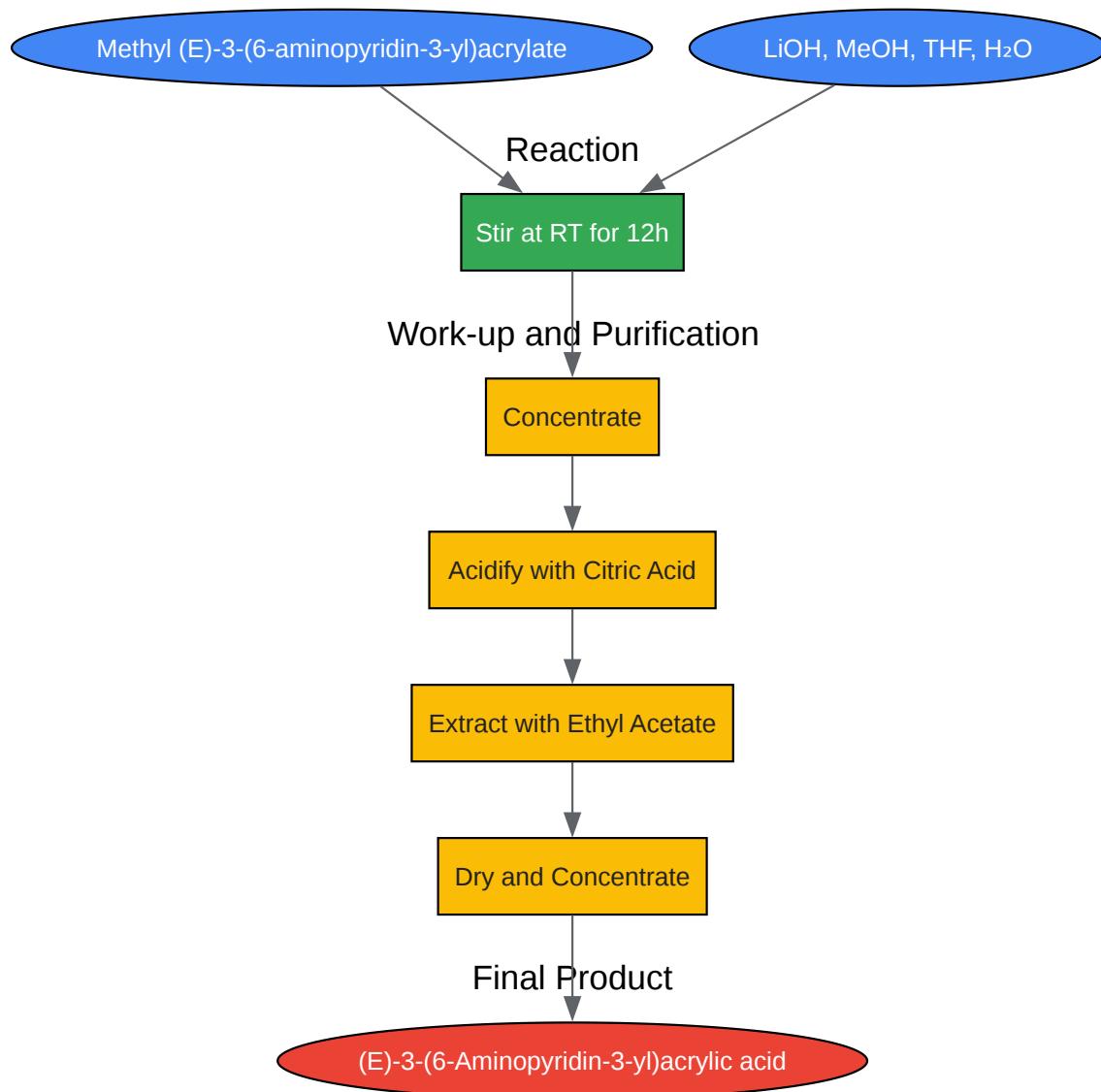
Table 1: Physicochemical Properties of **(E)-3-(6-Aminopyridin-3-yl)acrylic acid**

Property	Value	Reference
IUPAC Name	(2E)-3-(6-amino-3-pyridinyl)-2-propenoic acid	
Synonym	(E)-3-(6-Aminopyridin-3-yl)acrylic acid	
CAS Number	167837-43-6	
Molecular Formula	C ₈ H ₈ N ₂ O ₂	
Molecular Weight	164.16 g/mol	[1]
Physical Form	Solid	[1]
Purity	97%	[1]
InChI	1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H, (H2,9,10)(H,11,12)/b4-2+	[1]
InChI Key	RKTFOZFRTWRSLT-DUXPYHPUSA-N	[1]
Storage Temperature	Refrigerator	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(E)-3-(6-aminopyridin-3-yl)acrylic acid** is not readily available in the provided search results, a general method for the synthesis of similar aminophenylacrylic acids can be informative. One common route involves the hydrolysis of the corresponding ester precursor.

A representative procedure for the hydrolysis of an ethyl ester to the carboxylic acid is described for a similar compound, (2E)-3-(3-aminophenyl)acrylic acid[2]. This can be adapted for the synthesis of the title compound from its corresponding methyl or ethyl ester.


Experimental Protocol: Hydrolysis of an Acrylic Ester

- **Dissolution:** The starting material, methyl (E)-3-(6-aminopyridin-3-yl)acrylate, is dissolved in a mixture of methanol, tetrahydrofuran, and water[2].
- **Hydrolysis:** Lithium hydroxide (LiOH) is added to the solution, and the reaction mixture is stirred at room temperature for 12 hours[2].
- **Work-up:** The reaction mixture is concentrated under reduced pressure. The residue is then diluted with water and acidified using an aqueous saturated citric acid solution[2].
- **Extraction:** The aqueous solution is extracted with ethyl acetate.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product[2].

Below is a conceptual workflow for the synthesis of **(E)-3-(6-aminopyridin-3-yl)acrylic acid**.

Conceptual Synthesis Workflow

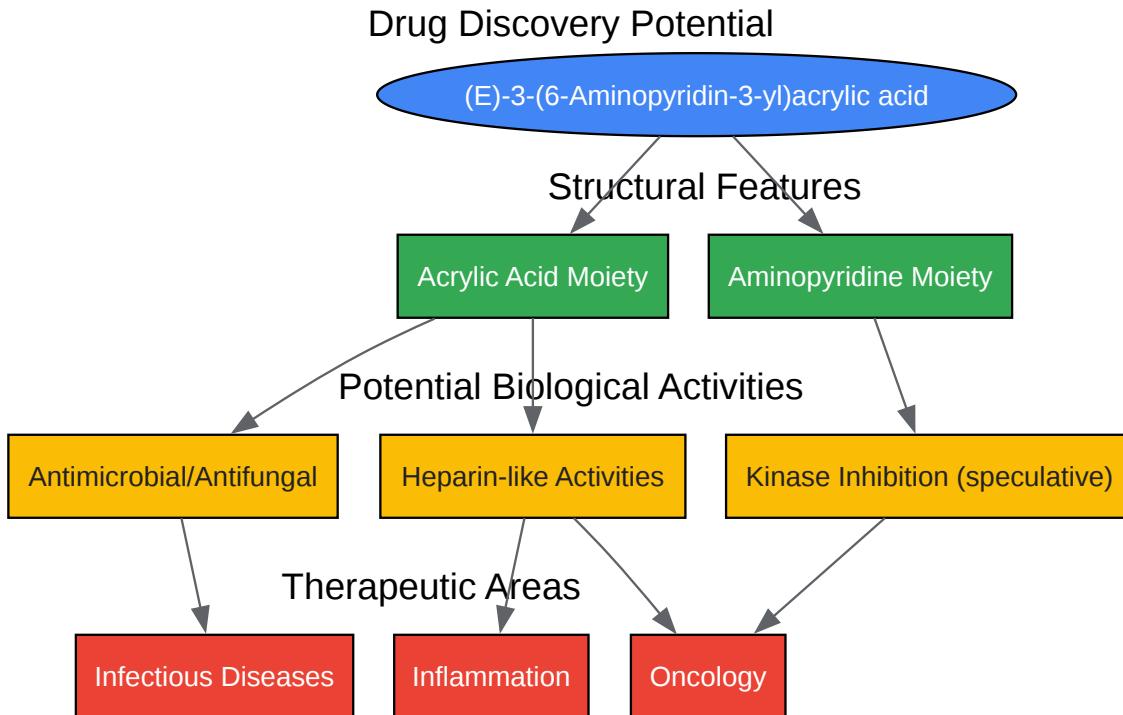
Starting Materials

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **(E)-3-(6-aminopyridin-3-yl)acrylic acid**.

Potential Biological Activities and Applications

The biological activities of **(E)-3-(6-aminopyridin-3-yl)acrylic acid** have not been extensively reported. However, the structural motifs present in the molecule, namely the acrylic acid and aminopyridine moieties, are found in various biologically active compounds. This suggests that the title compound could serve as a scaffold or intermediate for the development of novel therapeutic agents.


3.1. Antimicrobial and Antifungal Activity

Polymers and small molecules containing acrylic acid have demonstrated antimicrobial and antifungal properties^{[3][4]}. For instance, certain crosslinked terpolymers of acrylic acid have shown broad-spectrum inhibition against both Gram-positive and Gram-negative bacteria, as well as promising antifungal activity^[3]. The incorporation of the aminopyridine ring may further enhance or modulate this activity.

3.2. Heparin-like Activities

Poly(N-acryl amino acids) have been investigated for their heparin-like activities, which include the inhibition of the heparanase enzyme, release of basic fibroblast growth factor (bFGF), and inhibition of smooth muscle cell proliferation^[5]. The carboxylic acid group is essential for this biological activity^[5]. Given its structure, **(E)-3-(6-aminopyridin-3-yl)acrylic acid** could be a valuable monomer for the synthesis of polymers with potential applications in oncology and inflammation.

The logical relationship for exploring the potential of this compound is outlined below.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the compound's features to potential therapeutic applications.

Conclusion

(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a chemical compound with potential applications in medicinal chemistry and materials science. Its synthesis can be achieved through standard organic chemistry reactions, such as the hydrolysis of its ester precursor. While its specific biological activities are not yet well-defined, its structural components suggest that it may possess antimicrobial, antifungal, and heparin-like properties. Further research is warranted to fully elucidate the therapeutic and material science potential of this molecule and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-3-(6-Aminopyridin-3-yl)acrylic acid | 167837-43-6 [sigmaaldrich.com]
- 2. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177998#e-3-6-aminopyridin-3-yl-acrylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

